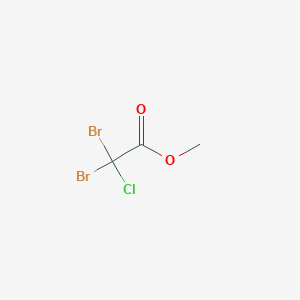
Methyl dibromochloroacetate
Overview
Description
Scientific Research Applications
Application in Environmental Science and Analytical Chemistry
“Methyl dibromochloroacetate” is used in the analysis of water contaminants according to United States Environmental Protection Agency (US EPA) and Contract Laboratory Program (CLP) methods .
Summary of the Application
The compound is used in the analysis of pesticides and other potential water contaminants. It’s part of a set of standards used in the application of trace level methylated Haloacetic Acids (HAAs) .
Methods of Application or Experimental Procedures
The Agilent J&W DB-CLP1 and DB-CLP2 column pair has the selectivity to separate many different halogenated compounds by GC/ECD . “Methyl dibromochloroacetate” is one of the compounds that can be analyzed using these columns . The same column pair is used for every analysis .
Results or Outcomes Obtained
The columns provide better combinations of faster analysis times and fewer coelutions, for analysis of a wider range of pesticides and pollutants covered by US EPA methods, all in a single operation . This productivity increase can lead to more billable instrument-hours .
Application in Pesticide Analysis
“Methyl dibromochloroacetate” is used in the analysis of pesticides in water according to various United States Environmental Protection Agency (US EPA) and Contract Laboratory Program (CLP) methods .
Summary of the Application
The compound is used in the analysis of organohalides, chlorinated pesticides, herbicides, and polychlorinated biphenyls (PCBs) in drinking and ground water .
Methods of Application or Experimental Procedures
The Agilent J&W DB-CLP1 and DB-CLP2 column pair is used to separate many different halogenated compounds by GC/ECD . “Methyl dibromochloroacetate” is one of the compounds that can be analyzed using these columns . The same column pair is used for every analysis .
Results or Outcomes Obtained
The columns provide better combinations of faster analysis times and fewer coelutions, for analysis of a wider range of pesticides and pollutants covered by US EPA methods, all in a single operation . This productivity increase can lead to more billable instrument-hours .
Application in Sample Preparation Techniques for Emerging Contaminants in Water
“Methyl dibromochloroacetate” is used in the sample preparation techniques for emerging contaminants in water .
Summary of the Application
The compound is used in the offline sample preparation options for drinking water analysis .
Methods of Application or Experimental Procedures
The sample preparation involves trace enrich onto a cartridge or disk, elute with few mL solvent, dry, reconstitute in solvent amenable to LC or GC for separation . A 1 mL sample is loaded into an autosampler vial and 2-20 µL is injected for instrumental analysis .
Results or Outcomes Obtained
The sample preparation technique provides a cost-effective screen for as many analytes as possible . The reporting levels are 5 to 10 ng/L (ppt) and the accuracy and precision are comparable to existing drinking water methods .
Application in Organohalides Analysis
“Methyl dibromochloroacetate” is used in the analysis of organohalides in water according to various United States Environmental Protection Agency (US EPA) and Contract Laboratory Program (CLP) methods .
Summary of the Application
The compound is used in the analysis of organohalides in drinking and ground water .
Methods of Application or Experimental Procedures
The Agilent J&W DB-CLP1 and DB-CLP2 column pair is used to separate many different halogenated compounds by GC/ECD . “Methyl dibromochloroacetate” is one of the compounds that can be analyzed using these columns . The same column pair is used for every analysis .
Results or Outcomes Obtained
The columns provide better combinations of faster analysis times and fewer coelutions, for analysis of a wider range of organohalides covered by US EPA methods, all in a single operation . This productivity increase can lead to more billable instrument-hours .
Application in Polychlorinated Biphenyls (PCBs) Analysis
“Methyl dibromochloroacetate” is used in the analysis of polychlorinated biphenyls (PCBs) in water according to various United States Environmental Protection Agency (US EPA) and Contract Laboratory Program (CLP) methods .
Summary of the Application
The compound is used in the analysis of PCBs in drinking and ground water .
Methods of Application or Experimental Procedures
The Agilent J&W DB-CLP1 and DB-CLP2 column pair is used to separate many different halogenated compounds by GC/ECD . “Methyl dibromochloroacetate” is one of the compounds that can be analyzed using these columns . The same column pair is used for every analysis .
Results or Outcomes Obtained
The columns provide better combinations of faster analysis times and fewer coelutions, for analysis of a wider range of PCBs covered by US EPA methods, all in a single operation . This productivity increase can lead to more billable instrument-hours .
properties
IUPAC Name |
methyl 2,2-dibromo-2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2ClO2/c1-8-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQHSPJXRPFOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346157 | |
| Record name | Methylchlorodibromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dibromochloroacetate | |
CAS RN |
20428-75-5 | |
| Record name | Methyl 2,2-dibromo-2-chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20428-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylchlorodibromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dibromochloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



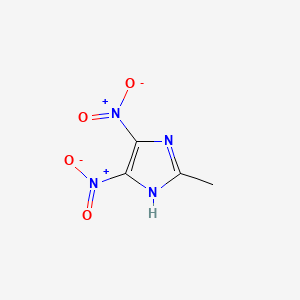
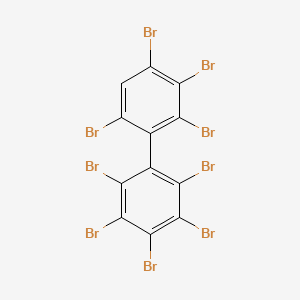

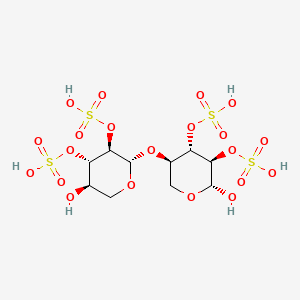





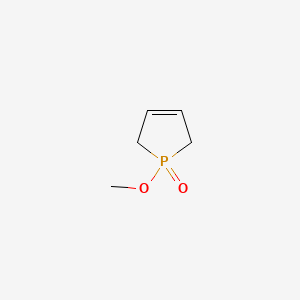
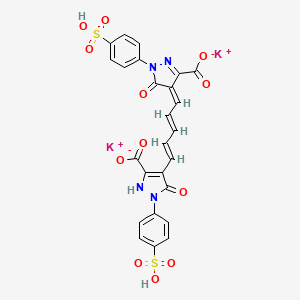
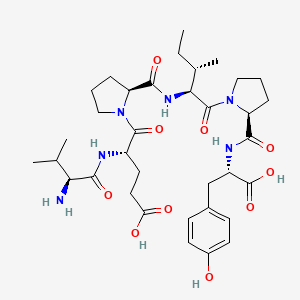
![(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1597321.png)
![Benzo[b]selenophene](/img/structure/B1597324.png)